1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound also contains a 2-oxopropyl group, which adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the 2-Oxopropyl Group: The protected piperidine is then reacted with an appropriate reagent, such as an acyl chloride or an ester, to introduce the 2-oxopropyl group.
Formation of the Carboxylic Acid: The final step involves the hydrolysis of the ester or the oxidation of the corresponding alcohol to form the carboxylic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed to form carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc group provides stability and protection during chemical reactions, while the 2-oxopropyl group can participate in nucleophilic or electrophilic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the 2-oxopropyl group, making it less reactive in certain chemical reactions.
4-(2-Oxopropyl)piperidine-4-carboxylic acid: Lacks the Boc protecting group, making it more susceptible to unwanted side reactions.
1-(tert-Butoxycarbonyl)-4-piperidone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(2-oxopropyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-10(16)9-14(11(17)18)5-7-15(8-6-14)12(19)20-13(2,3)4/h5-9H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHTXAUYDCFENM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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